molecular formula C17H12N4OS B5971714 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B5971714
M. Wt: 320.4 g/mol
InChI Key: CIOBVMOPVDIJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a unique structure and possesses several interesting properties that make it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting specific enzymes or receptors in the body.
Biochemical and Physiological Effects:
Studies have shown that 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, this compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a wide range of pharmacological effects, making it a versatile tool for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One area of interest is the development of novel drug candidates based on the structure of this compound. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Other future directions for research include investigating the pharmacokinetics and toxicity of this compound, as well as exploring its potential use in combination therapies for various diseases.

Synthesis Methods

The synthesis of 2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves the reaction of 3-aminothiophene-2-carboxylic acid with 2,4-dichloropyrimidine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with aniline to yield the final product.

Scientific Research Applications

2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. In addition, this compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-anilino-5-thiophen-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4OS/c22-16-14-13(11-7-9-23-10-11)6-8-18-15(14)20-17(21-16)19-12-4-2-1-3-5-12/h1-10H,(H2,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOBVMOPVDIJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-anilino-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one

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